Cas no 802910-59-4 (Phenol,2-amino-6-bromo-4-ethyl-)

Phenol,2-amino-6-bromo-4-ethyl- is a brominated and ethyl-substituted aminophenol derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its key structural features include an amino group at the 2-position, a bromo substituent at the 6-position, and an ethyl group at the 4-position, offering versatility in further functionalization. This compound is particularly useful in cross-coupling reactions and as a precursor for heterocyclic compounds. The presence of both electron-donating (amino) and electron-withdrawing (bromo) groups enhances its reactivity in selective transformations. It is typically handled under controlled conditions due to its phenolic and aromatic amine properties. Suitable for research and industrial applications requiring precise brominated phenolic intermediates.
Phenol,2-amino-6-bromo-4-ethyl- structure
802910-59-4 structure
Product Name:Phenol,2-amino-6-bromo-4-ethyl-
CAS No:802910-59-4
MF:C8H10BrNO
MW:216.07510137558
CID:714026
PubChem ID:17609470
Update Time:2025-10-31

Phenol,2-amino-6-bromo-4-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-amino-6-bromo-4-ethyl-
    • Phenol, 2-amino-6-bromo-4-ethyl- (9CI)
    • 802910-59-4
    • 2-Amino-6-bromo-4-ethyl-phenol
    • AKOS000111142
    • BB 0246039
    • Phenol,2-amino-6-bromo-4-ethyl-(9ci)
    • 2-Amino-6-bromo-4-ethylphenol
    • Inchi: 1S/C8H10BrNO/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2,10H2,1H3
    • InChI Key: VXURGKCBXFFWIG-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)CC)N)O

Computed Properties

  • Exact Mass: 214.99458g/mol
  • Monoisotopic Mass: 214.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.2Ų

Phenol,2-amino-6-bromo-4-ethyl- Pricemore >>

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Additional information on Phenol,2-amino-6-bromo-4-ethyl-

Phenol, 2-Amino-6-Bromo-4-Ethyl-

Phenol, 2-amino-6-bromo-4-ethyl-, also known by its CAS number CAS No. 802910-59-4, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines phenolic, amino, and bromo functionalities. The presence of these functional groups imparts a wide range of chemical reactivity and makes it an interesting subject for both academic research and industrial applications.

The molecular structure of Phenol, 2-amino-6-bromo-4-ethyl- consists of a benzene ring with three substituents: an amino group (-NH₂) at the 2-position, a bromine atom at the 6-position, and an ethyl group (-CH₂CH₃) at the 4-position. This substitution pattern not only influences the physical and chemical properties of the compound but also plays a crucial role in determining its reactivity in various chemical reactions. The phenolic hydroxyl group (-OH) is particularly important, as it can participate in hydrogen bonding and other intermolecular interactions, making it suitable for applications in drug design and materials synthesis.

Recent studies have highlighted the potential of Phenol, 2-amino-6-bromo-4-ethyl- in the field of medicinal chemistry. Researchers have explored its ability to act as a precursor for the synthesis of bioactive compounds with potential therapeutic applications. For instance, the amino group can be used to introduce additional functional groups or to form peptide bonds with other molecules, enabling the creation of complex structures with desired pharmacological properties. Furthermore, the bromine atom can serve as a leaving group in substitution reactions, facilitating the synthesis of derivatives with diverse functionalities.

In addition to its role in drug discovery, Phenol, 2-amino-6-bromo-4-ethyl- has also found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metalloorganic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in this area have demonstrated that the compound's unique combination of functional groups can significantly enhance the performance of these materials under various operating conditions.

The synthesis of Phenol, 2-amino-6-bromo-4-ethyl- typically involves multi-step organic reactions. One common approach involves the bromination of an amino-substituted phenol derivative followed by alkylation to introduce the ethyl group. The choice of reagents and reaction conditions is critical to ensure high yields and purity of the final product. Researchers have also explored alternative synthetic routes using catalytic methods or microwave-assisted synthesis to improve efficiency and reduce environmental impact.

The physical properties of Phenol, 2-amino-6-bromo-4 ethyl- make it suitable for use in various industrial processes. Its melting point and boiling point are within ranges that allow for easy handling under standard laboratory conditions. The compound is also soluble in common organic solvents such as dichloromethane and DMF, which facilitates its use in solution-based reactions. Its stability under normal storage conditions further enhances its utility as a starting material for chemical synthesis.

In terms of environmental impact, studies have shown that Phenol, 2-amino -6-bromo -4 ethyl- exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments necessitates careful handling during industrial processes to minimize ecological risks. Regulatory guidelines recommend proper disposal methods to ensure compliance with environmental standards.

The latest research on this compound has focused on its potential as a building block for advanced materials such as graphene oxide derivatives and carbon nanotube composites. By exploiting its functional groups for surface modification or cross-linking reactions, scientists have developed novel materials with enhanced mechanical strength and electrical conductivity. These advancements open up new possibilities for applications in electronics and energy storage systems.

In conclusion, CAS No. 802910 -59 -4, or Phenol,,-,-,-,-,-,-,-,-,-,-, is a multifaceted compound with promising prospects across diverse scientific domains. Its unique chemical structure enables a wide range of applications from drug discovery to materials science while ongoing research continues to uncover new avenues for its utilization.

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